molecular formula C11H12O3S B585163 2-Methyl-1-[4-(methylsulfonyl)phenyl]-2-propen-1-one CAS No. 516453-68-2

2-Methyl-1-[4-(methylsulfonyl)phenyl]-2-propen-1-one

Cat. No.: B585163
CAS No.: 516453-68-2
M. Wt: 224.274
InChI Key: UFXOWVCXRPOLGB-UHFFFAOYSA-N
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Description

2-Methyl-1-[4-(methylsulfonyl)phenyl]-2-propen-1-one is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities. This compound is characterized by the presence of a methylsulfonyl group attached to the phenyl ring, which imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1-[4-(methylsulfonyl)phenyl]-2-propen-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-(methylsulfonyl)benzaldehyde and acetone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as using continuous flow reactors to enhance the reaction efficiency and yield. The use of catalysts and advanced purification techniques like recrystallization or chromatography can further improve the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1-[4-(methylsulfonyl)phenyl]-2-propen-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol group.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine, chlorine, or nitrating agents under acidic conditions.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential therapeutic agent for treating inflammatory diseases and bacterial infections.

    Industry: Utilized in the development of new materials and chemical intermediates.

Mechanism of Action

The biological activity of 2-Methyl-1-[4-(methylsulfonyl)phenyl]-2-propen-1-one is primarily attributed to its ability to inhibit specific enzymes and pathways. For instance, it has been shown to inhibit cyclooxygenase-2 (COX-2) enzyme, which plays a crucial role in the inflammatory process. By inhibiting COX-2, the compound reduces the production of pro-inflammatory mediators such as prostaglandins, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Methylsulfonylphenyl)indole derivatives: These compounds also exhibit anti-inflammatory and antimicrobial activities.

    4-(Methylsulfonyl)phenyl benzimidazoles: Known for their selective COX-2 inhibitory activity.

Uniqueness

2-Methyl-1-[4-(methylsulfonyl)phenyl]-2-propen-1-one stands out due to its unique combination of a chalcone structure with a methylsulfonyl group, which imparts distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and industrial applications.

Properties

IUPAC Name

2-methyl-1-(4-methylsulfonylphenyl)prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O3S/c1-8(2)11(12)9-4-6-10(7-5-9)15(3,13)14/h4-7H,1H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFXOWVCXRPOLGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)C1=CC=C(C=C1)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90858072
Record name 1-[4-(Methanesulfonyl)phenyl]-2-methylprop-2-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90858072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

516453-68-2
Record name 1-[4-(Methanesulfonyl)phenyl]-2-methylprop-2-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90858072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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